molecular formula C7H4BrNOS B1266275 6-Bromobenzo[d]thiazol-2(3H)-one CAS No. 62266-82-4

6-Bromobenzo[d]thiazol-2(3H)-one

Cat. No. B1266275
CAS RN: 62266-82-4
M. Wt: 230.08 g/mol
InChI Key: HECJMTPEVWQFCY-UHFFFAOYSA-N
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Description

“6-Bromobenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula CHBrNS . It has an average mass of 244.112 Da and a monoisotopic mass of 242.946579 Da .


Synthesis Analysis

The synthesis of a series of various 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives has been reported . The synthesis involved a series of intermediates, including 6-bromo-1,3-benzothiazole-2-amine and 2-hydrazino-6-bromo-1,3-benzothiazole .


Molecular Structure Analysis

The molecular structure of “6-Bromobenzo[d]thiazol-2(3H)-one” involves a benzothiazole ring substituted with a bromine atom . The exact structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

“6-Bromobenzo[d]thiazol-2(3H)-one” has a density of 1.9±0.1 g/cm3, a boiling point of 383.0±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.1±3.0 kJ/mol and a flash point of 185.4±25.7 °C . Its index of refraction is 1.832, and it has a molar refractivity of 56.8±0.3 cm3 .

Scientific Research Applications

Biochemistry: Inhibitor of Photosynthetic Processes

6-Bromo-2-benzothiazolinone has been identified as an inhibitor of photosynthetic processes in spinach chloroplasts and chlorophyll production in Chlorella vulgaris . This application is significant for understanding the biochemical pathways and potential regulation of photosynthesis.

Pharmaceuticals: Synthesis of Heterocyclic Compounds

In pharmaceutical research, 6-Bromo-2-benzothiazolinone serves as a precursor for synthesizing various heterocyclic compounds. These synthesized compounds have potential applications in drug development, especially for creating molecules with specific biological activities .

Agriculture: Plant Growth Regulation

This compound and its derivatives have been tested for their plant growth-regulating and antialgal activities. Certain derivatives stimulate fresh green mass and chlorophyll production in Zea mays L. (corn), highlighting its role in agricultural biotechnology .

Materials Science: Building Block for Advanced Materials

6-Bromo-2-benzothiazolinone is used as a building block in materials science for synthesizing complex molecules. Its incorporation into polymers and other materials could lead to the development of new materials with enhanced properties .

Environmental Science: Ecotoxicological Studies

Due to its inhibitory effects on photosynthesis, 6-Bromo-2-benzothiazolinone is also relevant in environmental science. It can be used in ecotoxicological studies to assess the impact of chemicals on aquatic photosynthetic organisms and ecosystems .

Analytical Chemistry: Chemical Analysis and Reactions

In analytical chemistry, 6-Bromo-2-benzothiazolinone is utilized for its reactivity in chemical analyses and reactions. It can act as a reagent in various analytical methods, contributing to the identification and quantification of chemical substances .

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2-benzothiazolinone are the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . These targets play a crucial role in the energy production of plants and algae.

Mode of Action

6-Bromo-2-benzothiazolinone interacts with its targets by inhibiting the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . This interaction results in a decrease in energy production in these organisms.

Biochemical Pathways

The affected biochemical pathways are those involved in photosynthesis and chlorophyll production. The inhibition of these pathways by 6-Bromo-2-benzothiazolinone leads to a decrease in energy production, affecting the growth and survival of the organisms .

Pharmacokinetics

Its molecular weight of 23008 suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 6-Bromo-2-benzothiazolinone’s action include a decrease in the photosynthetic processes and chlorophyll production . This leads to a decrease in energy production, which can affect the growth and survival of the organisms.

properties

IUPAC Name

6-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJMTPEVWQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977833
Record name 6-Bromo-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]thiazol-2(3H)-one

CAS RN

62266-82-4
Record name 6-Bromo-2-benzothiazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62266-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 6-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-1,3-benzothiazol-2-ol
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Record name 62266-82-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities reported for 6-Bromobenzo[d]thiazol-2(3H)-one derivatives?

A: Research indicates that derivatives of 6-Bromobenzo[d]thiazol-2(3H)-one exhibit promising antibacterial and cytotoxic activities. Studies have demonstrated their efficacy against various bacterial strains, including those responsible for common infections. [, ] Additionally, these derivatives have shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents. []

Q2: How does the structure of 6-Bromobenzo[d]thiazol-2(3H)-one derivatives influence their biological activity, particularly their antialgal effects?

A: Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the relationship between the structure of 2-alkylthio-6-R-benzothiazoles, including 6-Bromobenzo[d]thiazol-2(3H)-one derivatives, and their antialgal activity. [] These studies reveal that the lipophilicity and dipole moments of these compounds play crucial roles in their ability to inhibit photosynthesis in algae. Notably, the presence of bromine in the structure significantly enhances the antialgal activity across various derivatives. [] This suggests that structural modifications targeting lipophilicity and dipole moments, alongside bromine inclusion, can be explored to optimize the antialgal properties of these compounds.

Q3: What synthetic strategies have been employed to produce 6-Bromobenzo[d]thiazol-2(3H)-one derivatives for biological evaluation?

A: Researchers have successfully synthesized a series of novel 6-Bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives through a copper-catalyzed one-pot reaction. [] This method involves the 1,3-dipolar cycloaddition of 6-Bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides, offering a versatile approach to generate diverse derivatives for exploring their biological potential.

Q4: Are there alternative synthetic routes to access 6-cycloalkylcarbonyl-2(3H)-benzothiazolones when classical Friedel-Crafts acylation proves ineffective?

A: Yes, researchers have developed an alternative route to synthesize 6-cycloalkylcarbonyl-2(3H)-benzothiazolones, circumventing the limitations of classical Friedel-Crafts acylation with cycloalkylcarbonyl chlorides. [] This method leverages Stille coupling reactions, utilizing tributyltin intermediates derived from 6-Bromo-2-(3H)-benzothiazolone. The process involves protecting the NH group of 6-Bromo-2-(3H)-benzothiazolone, followed by Stille coupling with desired cycloalkylcarbonyl chlorides. Subsequent deprotection yields the target 6-cycloalkylcarbonyl-2(3H)-benzothiazolones. []

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